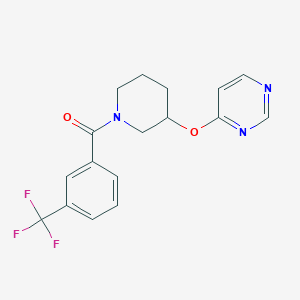

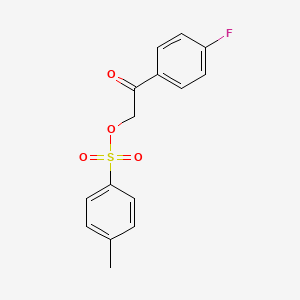

![molecular formula C17H17N3O2 B2992882 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034245-92-4](/img/structure/B2992882.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is part of a series of compounds that have been studied for their potential as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) .

Synthesis Analysis

The synthesis of this compound involves the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme contains five steps, the first three of which are one-pot, and allows for the production of compounds in fairly good yields .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents, neutral or functionalized, in different positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Applications De Recherche Scientifique

Antiallergic Applications

- Antiallergic Activity: Certain pyridinecarboxamides, including compounds similar to the one , have been shown to exhibit significant antiallergic activity. These compounds were evaluated using the passive cutaneous anaphylaxis (PCA) assay, demonstrating their potential as antiallergic agents (Honma et al., 1983); (Honma et al., 1984).

Synthesis and Functionalization

- Synthesis and Reactivity: Research on similar compounds has focused on their synthesis and reactivity. For instance, the study of the functionalization reactions of related pyrazole-carboxylic acids and acid chlorides provides insights into the synthesis pathways of such compounds (Yıldırım et al., 2005).

Biological Activity

Antiviral and Cytostatic Activity

Nucleoside and nucleotide derivatives of related pyrazole-carboxamides have been tested for antiviral and cytostatic activity. These studies have contributed to understanding the therapeutic potential of these compounds in treating viral infections and cancer (Petrie et al., 1986).

Antibacterial Activity

Pyrazolopyridine derivatives, which are structurally related to the compound , have been synthesized and screened for antibacterial activity against various bacterial strains. This research indicates their potential use as antibacterial agents (Panda et al., 2011).

Mécanisme D'action

Orientations Futures

The compound and its derivatives have shown promise as potential anti-HBV therapeutic agents . Future research could focus on further optimizing these compounds to increase their efficacy and reduce any potential side effects. Additionally, the synthetic scheme used to produce these compounds could be further refined to increase yields and reduce costs .

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-2,5,7,9,11H,3-4,6,8,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUNCNONQDQVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4O3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

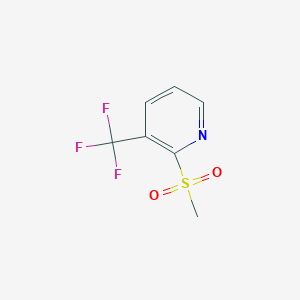

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)

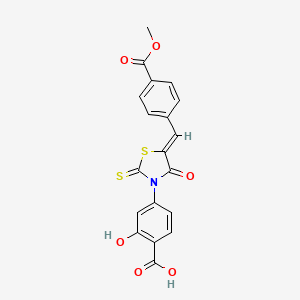

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)

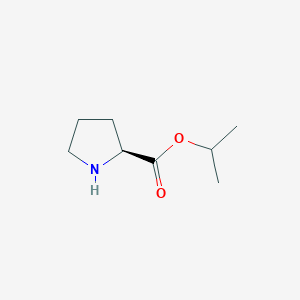

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)